3-(Benzylamino)propan-1-ol
Overview
Description
Synthesis Analysis
The synthesis of 3-(Benzylamino)propan-1-ol and its derivatives involves various chemical reactions, highlighting its significance in organic synthesis. For instance, 1,3,5-Tritert-butoxycarbonylamino benzyloxy benzene, a related compound, is synthesized from 3-aminobenzyl alcohol through protection, bromination, and nucleophilic reactions, showcasing the compound's utility in pharmaceutical, pesticide preparation, and organic materials (H. We, 2015). Additionally, the synthesis and structure-activity relationship studies of modified 1-benzylamino-2-phenyl-3-(1H-1,2,4-triazol-1-yl)propan-2-ols for antifungal applications demonstrate the compound's importance in developing antifungal agents (F. Giraud et al., 2009).
Molecular Structure Analysis
Molecular structure analysis plays a crucial role in understanding the interactions and reactivity of 3-(Benzylamino)propan-1-ol derivatives. Crystal and molecular structures of related compounds have been determined by single crystal X-ray diffraction, providing insights into inter- and intramolecular hydrogen bonds and supporting DFT calculations to assess stability and interaction characteristics (M. Małecka et al., 2004).
Chemical Reactions and Properties
The chemical reactivity of 3-(Benzylamino)propan-1-ol derivatives highlights their potential in various synthetic applications. For example, novel Pd(II)-mediated cascade carboxylative annulation processes have been developed to construct benzo[b]furan-3-carboxylic acids, illustrating the compound's utility in forming new bonds and facilitating complex organic syntheses (Y. Liao et al., 2005).
Scientific Research Applications
Application in Carbonate Chemistry
Methods of Application or Experimental Procedures
The formation of six-membered cyclic carbonates was achieved by intermolecular cyclization reaction via double B Ac 2 mechanism. Cyclization reactions have been carried out in neat as EC acted both as solvent and reagent. Pure 1,3-oxazinan-2-ones were isolated in high yield by simple liquid-liquid extraction .
Results or Outcomes: The reaction resulted in the general application on different substrates including an aryl bis (3-amino-proan-1-ol) compound .
Application in Proteomics Research
Methods of Application or Experimental Procedures
The specific methods of application in proteomics research can vary widely depending on the particular experiment or study. It could be used in sample preparation, protein separation and identification, or in mass spectrometry analysis .
Results or Outcomes: The outcomes can also vary widely, but the use of “3-(Benzylamino)propan-1-ol” in proteomics research can contribute to the identification and understanding of proteins, their structures, functions, and interactions .
Application in the Synthesis of Galactosyl Phosphate Diester Derivatives
Scientific Field: Biochemistry
Methods of Application or Experimental Procedures
The specific methods of synthesis would involve various steps of chemical reactions, purification, and characterization. The exact procedures would depend on the specific derivative being synthesized .
Results or Outcomes: The synthesis of these derivatives could lead to the development of new compounds with potential therapeutic applications .
Application in the Synthesis of (+)-Cocaine
Scientific Field: Organic Chemistry
Methods of Application or Experimental Procedures
The specific methods of synthesis would involve various steps of chemical reactions, purification, and characterization. The exact procedures would depend on the specific derivative being synthesized .
Results or Outcomes: The synthesis of these derivatives could lead to the development of new compounds with potential therapeutic applications .
Application in the Synthesis of 1,3-Oxazinan-2-Ones
Scientific Field: Organic Chemistry
Methods of Application or Experimental Procedures
The formation of six-membered cyclic carbonates was achieved by intermolecular cyclization reaction via double B Ac 2 mechanism. Cyclization reactions have been carried out in neat as EC acted both as solvent and reagent. Pure 1,3-oxazinan-2-ones were isolated in high yield by simple liquid-liquid extraction .
Results or Outcomes: The reaction resulted in the general application on different substrates including an aryl bis (3-amino-proan-1-ol) compound .
properties
IUPAC Name |
3-(benzylamino)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c12-8-4-7-11-9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQJXSIOFSZYGMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197065 | |
Record name | 3-(Benzylamino)propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00197065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzylamino)propan-1-ol | |
CAS RN |
4720-29-0 | |
Record name | 3-(Benzylamino)-1-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4720-29-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Benzylamino)propanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004720290 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4720-29-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17283 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(Benzylamino)propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00197065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(benzylamino)propanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.918 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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